Leucinamide-beta-carboline-3-carboxylate methyl ester

Descripción general

Descripción

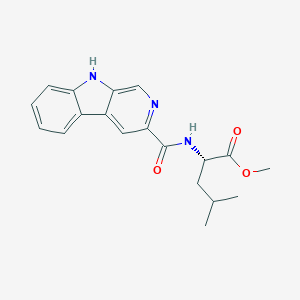

Leucinamide-beta-carboline-3-carboxylate methyl ester is a chemical compound with the molecular formula C19H21N3O3 and a molecular weight of 339.39 g/mol This compound is known for its unique structure, which includes a leucinamide group and a beta-carboline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of leucinamide-beta-carboline-3-carboxylate methyl ester typically involves the reaction of leucine with beta-carboline-3-carboxylic acid, followed by esterification. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Análisis De Reacciones Químicas

Types of Reactions

Leucinamide-beta-carboline-3-carboxylate methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced derivatives .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of leucinamide-beta-carboline-3-carboxylate methyl ester involves its interaction with specific molecular targets and pathways. It is known to act on the GABA-A receptor complex, particularly at the benzodiazepine site. This interaction can lead to various physiological effects, including modulation of anxiety, memory, and seizure activity . The compound’s effects are mediated through its ability to act as an inverse agonist at the GABA-A receptor, leading to changes in neuronal excitability and neurotransmission .

Comparación Con Compuestos Similares

Leucinamide-beta-carboline-3-carboxylate methyl ester can be compared with other similar compounds, such as:

Methyl beta-carboline-3-carboxylate: This compound shares a similar beta-carboline structure but lacks the leucinamide group.

Propyl beta-carboline-3-carboxylate: Another beta-carboline derivative with a propyl group instead of a leucinamide group.

Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate: A beta-carboline derivative with additional methoxy and ethyl groups.

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and biological activities. This compound is unique due to its specific combination of leucinamide and beta-carboline moieties, which contribute to its distinct chemical and biological properties .

Actividad Biológica

Leucinamide-beta-carboline-3-carboxylate methyl ester, a derivative of beta-carboline, has gained attention for its diverse biological activities, particularly in neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Overview of Beta-Carbolines

Beta-carbolines are a class of compounds known for their complex pharmacological profiles. They interact with several neurotransmitter systems, particularly the GABA-A receptor, where they can act as either agonists or antagonists depending on their chemical structure. The biological activity of beta-carbolines is influenced by their substituents, which can modulate their effects on learning, memory, and tumor proliferation.

This compound exhibits its biological effects primarily through modulation of the GABAergic system. Specifically, it acts as an inverse agonist at the benzodiazepine site of the GABA-A receptor, influencing neuronal excitability and synaptic transmission. This mechanism is crucial for understanding its potential therapeutic applications in anxiety disorders and cognitive enhancement.

Pharmacological Effects

- Cognitive Enhancement : Studies have shown that this compound enhances learning and memory in animal models. For instance, it has been reported to improve performance in retention tests when administered prior to training sessions, contrasting with the memory-impairing effects of traditional benzodiazepines like diazepam .

- Antitumor Activity : Recent investigations into beta-carboline derivatives have highlighted their potential as anticancer agents. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (T47D), and prostate (PC-3) cancer cells . The mechanisms include induction of apoptosis and cell cycle arrest.

- Neuroprotective Effects : Some beta-carboline derivatives have shown promise in neuroprotection by increasing levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuron survival and function . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Learning Enhancement : In a study involving mice subjected to a brightness discrimination task, administration of this compound significantly improved learning outcomes compared to controls . This effect was mediated through interactions with benzodiazepine receptors.

- Antitumor Efficacy : A series of experiments evaluated the cytotoxic effects of this compound on PC-3 prostate cancer cells. The compound demonstrated an IC50 value indicating effective inhibition of cell growth and migration, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Cognitive Enhancement | Improves learning performance | |

| Antitumor Activity | Inhibits proliferation in PC-3 cells | |

| Neuroprotection | Increases BDNF levels |

Table 2: In Vitro Antitumor Activity

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 | >20 | Apoptosis induction |

| K562 | >15 | Cell cycle arrest |

| PC-3 | 9.86 | Inhibition of migration |

Propiedades

IUPAC Name |

methyl (2S)-4-methyl-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-11(2)8-16(19(24)25-3)22-18(23)15-9-13-12-6-4-5-7-14(12)21-17(13)10-20-15/h4-7,9-11,16,21H,8H2,1-3H3,(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOFLACLODXZBA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149353 | |

| Record name | Leucinamide-beta-carboline-3-carboxylate methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110672-77-0 | |

| Record name | Leucinamide-beta-carboline-3-carboxylate methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110672770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucinamide-beta-carboline-3-carboxylate methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.